Convolvidine
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Overview
Description
Convolvidine is a naturally occurring alkaloid found in the roots of the plant Convolvulus subhirsutum. It belongs to the tropane alkaloid family and is known for its unique chemical structure and biological activities. This compound is characterized by its dimeric nature, consisting of two symmetrical convolvine molecules linked by a methylene bridge .
Preparation Methods
Synthetic Routes and Reaction Conditions: Convolvidine can be synthesized through the condensation of convolvine with dichloroethane. This reaction involves heating convolvine with moist dichloroethane, where the active hydrogen at the secondary nitrogen atom in convolvine reacts with one of the chlorine atoms in dichloroethane .
Industrial Production Methods: Industrial production of this compound involves the extraction of alkaloids from the roots of Convolvulus subhirsutum. The roots are collected, dried, and then subjected to solvent extraction using chloroform and methanol. The extracted alkaloids are then separated and purified through column chromatography .
Chemical Reactions Analysis
Types of Reactions: Convolvidine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction of this compound can yield secondary amines.
Substitution: this compound can undergo substitution reactions with alkyl halides and acid chlorides to form derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Secondary amines.
Substitution: N-alkyl and N-acyl derivatives of this compound.
Scientific Research Applications
Convolvidine has a wide range of scientific research applications, including:
Mechanism of Action
Convolvidine exerts its effects through multiple mechanisms, including:
Comparison with Similar Compounds
Convolvine: A precursor to convolvidine, known for its similar biological activities.
Convolamine: Another tropane alkaloid with comparable pharmacological properties.
Convolicine: Exhibits similar antihypoxic and anti-inflammatory effects.
Uniqueness of this compound: this compound is unique due to its dimeric structure, which enhances its biological activity compared to its monomeric counterparts. Its ability to form stable derivatives through substitution reactions also makes it a valuable compound for pharmaceutical research .
Properties
IUPAC Name |
[8-[2-[3-(3,4-dimethoxybenzoyl)oxy-8-azabicyclo[3.2.1]octan-8-yl]ethyl]-8-azabicyclo[3.2.1]octan-3-yl] 3,4-dimethoxybenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H44N2O8/c1-39-29-11-5-21(15-31(29)41-3)33(37)43-27-17-23-7-8-24(18-27)35(23)13-14-36-25-9-10-26(36)20-28(19-25)44-34(38)22-6-12-30(40-2)32(16-22)42-4/h5-6,11-12,15-16,23-28H,7-10,13-14,17-20H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOCZJZLYLZKBJT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)OC2CC3CCC(C2)N3CCN4C5CCC4CC(C5)OC(=O)C6=CC(=C(C=C6)OC)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H44N2O8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601345849 |
Source
|
Record name | Convolvidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601345849 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
608.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50656-81-0 |
Source
|
Record name | Convolvidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601345849 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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